molecular formula C18H20N2O5 B2386969 N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide CAS No. 2034570-65-3

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B2386969
CAS No.: 2034570-65-3
M. Wt: 344.367
InChI Key: FSWXWQDLCAOFPE-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide: is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of a dioxin ring fused with a benzene ring, a hydroxyethyl group, and a tetrahydrobenzoisoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the dioxin ring through a cyclization reaction. Subsequent steps involve the introduction of the hydroxyethyl group and the tetrahydrobenzoisoxazole ring through various condensation and substitution reactions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of structural elements, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c21-13(11-5-6-15-16(9-11)24-8-7-23-15)10-19-18(22)17-12-3-1-2-4-14(12)25-20-17/h5-6,9,13,21H,1-4,7-8,10H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWXWQDLCAOFPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCC(C3=CC4=C(C=C3)OCCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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